4-Amino-N-phenylbenzamide

Overview

Description

4-Amino-N-phenylbenzamide, also known as 4-Aminobenzanilide, is a chemical compound with the empirical formula C14H14N2O . It has a molecular weight of 226.27 . It is used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

Synthesis Analysis

The synthesis of 4-Amino-N-phenylbenzamide can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient . The reaction was performed in pyridine at 85 °C with a wide range of substrates providing the corresponding amide products in moderate to excellent yields and high purity .

Molecular Structure Analysis

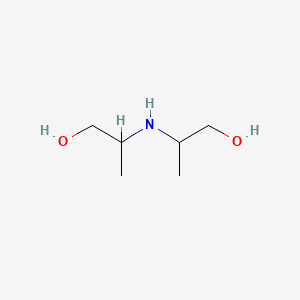

The molecular structure of 4-Amino-N-phenylbenzamide can be represented by the SMILES string O=C(C1=CC=C(CN)C=C1)NC2=CC=CC=C2 . The InChI key for this compound is LHYJIWDAOGVEBH-UHFFFAOYSA-N .

Chemical Reactions Analysis

The reaction of 4-Amino-N-phenylbenzamide was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . The prepared catalyst provides active sites for the synthesis of benzamides .

Scientific Research Applications

Antiviral Activity

4-Amino-N-phenylbenzamide derivatives have been studied for their potential as antiviral agents. For instance, certain derivatives have shown effectiveness against Enterovirus 71 (EV 71), a virus that can cause severe diseases in children. These compounds have been tested in vitro and have demonstrated activity at low micromolar concentrations, indicating their potential as lead compounds for developing new antiviral drugs .

Antibacterial Properties

Research has indicated that N-phenylbenzamide compounds, including 4-Amino-N-phenylbenzamide, could be developed as antibacterial medicines. They have been synthesized and evaluated for their in silico and in vitro antibacterial activities. These studies suggest that they can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus .

Antifungal Applications

In addition to antibacterial properties, N-phenylbenzamides have shown potential in antifungal applications. They have been tested against fungi like Candida albicans and have demonstrated inhibitory effects. This suggests their use in developing treatments for fungal infections .

Safety and Hazards

The safety data sheet for 4-Amino-N-phenylbenzamide indicates that it may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Mechanism of Action

Target of Action

It is known that this compound has a wide range of applications, including its use as an intermediate in organic synthesis reactions, particularly for the synthesis of compounds containing the benzamide group .

Mode of Action

It is known that this compound exhibits certain electronic transfer properties, which can be utilized in electronic transmission, semiconductor materials, and conductive polymers .

Biochemical Pathways

It is known that this compound can be used as an intermediate in organic synthesis reactions, which may influence various biochemical pathways depending on the final product .

Pharmacokinetics

It is known that this compound is soluble in some organic solvents under anhydrous conditions, such as dimethyl sulfoxide and dichloromethane . This solubility could potentially impact its bioavailability.

Result of Action

It is known that this compound can be used in the preparation of dyes, fluorescent materials, coatings, optical imaging agents, and fluorescent yellow dyes .

Action Environment

It is known that this compound has good thermal stability and light resistance , suggesting that it may be stable under a variety of environmental conditions.

properties

IUPAC Name |

4-amino-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWDUJPWCGEBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00999440 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-phenylbenzamide | |

CAS RN |

782-45-6 | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=782-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000782456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobenzanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 4-Amino-N-phenylbenzamides interact with mEGFR and AURK, and what are the downstream effects?

A: Research suggests that 4-Amino-N-phenylbenzamides function as dual inhibitors of both mEGFR and AURK. Molecular modeling studies revealed an overlap in the active and allosteric sites of the kinase pockets for both mEGFR and AURK. This overlap allows 4-Amino-N-phenylbenzamides to bind and inhibit both kinases. [] While the exact binding modes can vary depending on the specific substitutions on the 4-Amino-N-phenylbenzamide scaffold, the inhibition of both mEGFR and AURK ultimately disrupts crucial signaling pathways involved in cancer cell proliferation and survival. []

Q2: How does the structure of 4-Amino-N-phenylbenzamides influence their activity against mEGFR and AURK?

A: Structure-activity relationship (SAR) studies have demonstrated that the position and type of substituents on the 4-Amino-N-phenylbenzamide scaffold significantly impact its inhibitory profile. For instance, certain substitutions lead to selective inhibition of mEGFR, while others result in dual mEGFR and AURK inhibition. [] Notably, the 4-substituted amino-N-phenylbenzamides emerged as potent dual mEGFR/AURK inhibitors. [] This highlights the importance of specific structural features in achieving desired inhibitory activity against these kinases.

Q3: What evidence supports the anticancer effects of 4-Amino-N-phenylbenzamides?

A: In vitro studies have shown that potent dual mEGFR and AURK inhibitors from the 4-Amino-N-phenylbenzamide class exhibit single-digit micromolar inhibition of non-small cell lung cancer (NSCLC) cells. [] These findings suggest that targeting both mEGFR and AURK simultaneously with 4-Amino-N-phenylbenzamides could be a promising strategy for combating NSCLC, especially in cases where resistance to mEGFR inhibitors alone arises. Further research, including in vivo studies and potentially clinical trials, are necessary to fully understand the therapeutic potential of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)